4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid involves several steps. One efficient method is based on photochemistry, specifically the [2 + 2] cycloaddition reaction . This approach allows for the creation of new building blocks that can be further derivatized through various transformations
Chemical Reactions Analysis
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the creation of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets and pathways, potentially influencing biological processes at the cellular level .
Comparison with Similar Compounds
4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid can be compared to other bicyclo[2.1.1]hexane derivatives. Similar compounds include:
Bicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.
1,2-Disubstituted bicyclo[2.1.1]hexane:
The presence of the cyano group in this compound makes it unique, potentially offering different reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-cyanobicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-7-1-2-8(3-7,4-7)6(10)11/h1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSLNCVRDSFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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